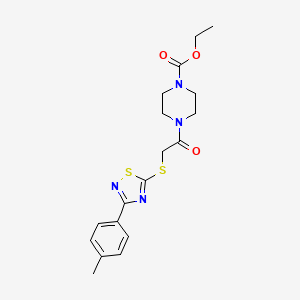![molecular formula C9H13Cl2NO B2722395 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1158237-96-7](/img/structure/B2722395.png)
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO . It is a powder in physical form . The IUPAC name for this compound is 2-amino-1-(3-chlorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.11 . It is a powder in physical form . The compound should be stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis Techniques
Research in organic synthesis has explored the utility of related chlorophenyl compounds in the preparation of indazoles through metal-free intramolecular electrophilic amination processes. These methods are significant for constructing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals (Counceller et al., 2012). Similarly, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride showcases the importance of reaction conditions in achieving high yields, indicating the compound's relevance in synthetic chemistry (Wang Guo-hua, 2008).
Anticancer Drug Development
Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their potential as anticancer drugs. The study highlights the synthesis, structural characterization, and cytotoxicity of these complexes, demonstrating their promise in oncological research (Basu Baul et al., 2009).
Molecular Interaction Studies
The interaction of Schiff base ligands with DNA and metal ions has been explored, revealing their potential in the design of novel therapeutic agents. This includes the synthesis of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes, which demonstrated DNA binding activity and are considered suitable drug candidates (Kurt et al., 2020).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan and their effect on the corrosion inhibition of stainless steel in acidic environments have been studied. These compounds exhibit significant inhibition efficiency, offering insights into their application in protecting materials from corrosion (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTACKNPKMIDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158237-96-7 |
Source


|
| Record name | 2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)
![8-(Ethylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)

![N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722316.png)

![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)

![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)


![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
